![molecular formula C24H33ClN6O2S B608255 4-(((4-(5-Chloro-2-((trans-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 2247481-21-4](/img/structure/B608255.png)
4-(((4-(5-Chloro-2-((trans-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile
Overview
Description
This compound, also known as JSH-150 , has the molecular formula C24H33ClN6O2S . It is a highly selective inhibitor of CDK9 kinase .
Molecular Structure Analysis
The molecular weight of this compound is 505.1 g/mol . The IUPAC name is 4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 4, indicating its lipophilicity . It has 3 hydrogen bond donors and 9 hydrogen bond acceptors .Scientific Research Applications
CDK9 Inhibition
JSH-150 is a highly selective and potent inhibitor of CDK9, a cyclin-dependent kinase . It exhibits an IC50 of 1 nM against CDK9 kinase in the biochemical assay and achieves around 300-10000-fold selectivity over other CDK kinase family members .
Anti-Cancer Applications
JSH-150 has shown potent antiproliferative effects against various types of cancer, including melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and leukemia cell lines .
Cell Cycle Arrest and Apoptosis Induction
JSH-150 can dose-dependently inhibit the phosphorylation of RNA Pol II, suppress the expression of MCL-1 and c-Myc, arrest the cell cycle, and induce apoptosis in leukemia cells .
Treatment of Leukemia
JSH-150 has been identified as a potential drug candidate for leukemia . In the MV4-11 cell-inoculated xenograft mouse model, a 10 mg/kg dosage of JSH-150 could almost completely suppress tumor progression .
Treatment of Other Cancers
Given its high selectivity and good in vivo PK/PD profile, JSH-150 could be a good pharmacological tool to study CDK9-mediated physiology and pathology, as well as a potential drug candidate for other cancers .
Inhibition of RNA Pol II Phosphorylation
JSH-150 can dose-dependently inhibit the phosphorylation of RNA Pol II . This could have implications in the regulation of gene expression.
Mechanism of Action
Target of Action
JSH-150, also known as 4-(((4-(5-Chloro-2-((trans-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile, is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a part of the Positive Transcription Elongation Factor b (p-TEFb) complex that plays a crucial role in the elongation phase of transcription .
Mode of Action
JSH-150 interacts with CDK9, inhibiting its activity. The inhibition of CDK9 leads to a decrease in the phosphorylation of RNA Polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins .
Biochemical Pathways
The primary biochemical pathway affected by JSH-150 is the transcription process. By inhibiting CDK9, JSH-150 disrupts the normal function of the p-TEFb complex, leading to a decrease in the transcription of short-lived anti-apoptotic proteins . This can result in cell cycle arrest and the induction of apoptosis .
Pharmacokinetics
JSH-150 has been shown to be absorbed rapidly in mice and dogs, but more slowly in rats . It also displays different half-lives in these species, indicating that it is metabolized more slowly in dogs compared to mice and rats . These pharmacokinetic properties can impact the bioavailability of JSH-150, potentially influencing its efficacy.
Result of Action
JSH-150 has demonstrated potent antiproliferative effects against various cancer cell lines, including melanoma, squamous cell carcinoma, neuroblastoma, gastrointestinal stromal tumor (GIST), and colon cancer . It has also shown strong growth inhibition efficacies in leukemia cell lines . These effects are likely due to the suppression of anti-apoptotic protein transcription, leading to cell cycle arrest and apoptosis .
Future Directions
JSH-150 has shown potent antiproliferative effects against various cancer cell lines, including melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and leukemia . In a mouse model, it almost completely suppressed tumor progression . These results suggest that JSH-150 could be a potential drug candidate for leukemia and other cancers .
properties
IUPAC Name |
4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZPPRQLIZLDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4-(5-Chloro-2-((trans-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the JSH-150 E. coli strain demonstrate resistance to vinylglycolate?
A1: The JSH-150 strain lacks both L- and D-lactate dehydrogenases. [] Research suggests that vinylglycolate needs to be oxidized to 2-keto-3-butenoate by these enzymes to exert its inhibitory effect on the phosphoenolpyruvate-dependent phosphotransferase system (PTS). The absence of these enzymes in JSH-150 prevents this conversion, thus conferring resistance to vinylglycolate. []
Q2: What is the significance of the intact lactate transport system in the JSH-150 E. coli strain?
A2: The intact lactate transport system in JSH-150 demonstrates that the resistance to vinylglycolate isn't due to an inability to uptake the compound. [] Both radioactive lactate and vinylglycolate are actively transported into the bacteria. This finding further strengthens the argument that the resistance stems from the lack of lactate dehydrogenases, which are crucial for vinylglycolate's downstream inhibitory action. []
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